![molecular formula C25H29FN2O6 B264451 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)

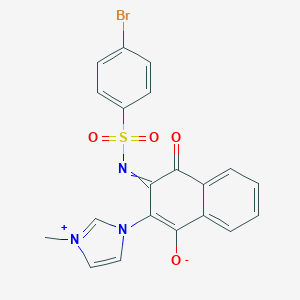

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mecanismo De Acción

The mechanism of action of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). By inhibiting these kinases, this compound can affect various cellular processes, such as cell cycle progression, gene expression, and cell differentiation.

Biochemical and Physiological Effects:

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity towards certain kinases. This compound can selectively inhibit the activity of CDK2 and GSK-3β, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Direcciones Futuras

There are several future directions for the study of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. Moreover, the development of more specific and potent inhibitors of CDK2 and GSK-3β could lead to the discovery of novel therapeutic targets for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-isopropoxybenzoyl chloride with 5-methyl-2-furfurylamine in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanol to yield the final product.

Aplicaciones Científicas De Investigación

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of research. One of the major areas of interest is its use as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division.

Propiedades

Nombre del producto |

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |

|---|---|

Fórmula molecular |

C25H29FN2O6 |

Peso molecular |

472.5 g/mol |

Nombre IUPAC |

(E)-(3-fluoro-4-propan-2-yloxyphenyl)-[2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate |

InChI |

InChI=1S/C25H29FN2O6/c1-15(2)33-19-7-5-17(14-18(19)26)23(29)21-22(20-6-4-16(3)34-20)28(25(31)24(21)30)9-8-27-10-12-32-13-11-27/h4-7,14-15,22,29H,8-13H2,1-3H3/b23-21+ |

Clave InChI |

ARBHAHDGRDGWPH-XTQSDGFTSA-N |

SMILES isomérico |

CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)F)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |

SMILES |

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)O)C(=O)C(=O)N2CCN4CCOCC4 |

SMILES canónico |

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)

![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)

![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)

![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)

![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)

![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)

![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)

![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)

![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)

![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)